![molecular formula C26H27N3O4S B2637784 3-[1-[(2,5-dimethylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-[(4-methoxyphenyl)methyl]propanamide CAS No. 866015-84-1](/img/no-structure.png)

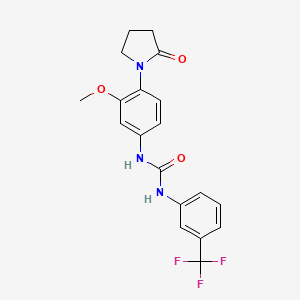

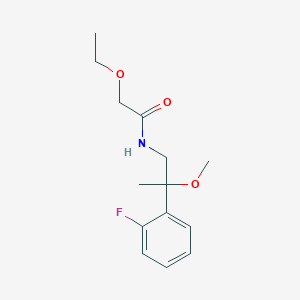

3-[1-[(2,5-dimethylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-[(4-methoxyphenyl)methyl]propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-[1-[(2,5-dimethylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-[(4-methoxyphenyl)methyl]propanamide is a useful research compound. Its molecular formula is C26H27N3O4S and its molecular weight is 477.58. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Quantum Chemical Studies

Quantum chemical calculations were conducted on related compounds, examining their electronic structures and molecular geometries. The study explored reactions with nitrating agents and the factors governing these reactions. It was found that ipso-substitution of the methyl group by the nitro group is hindered in these compounds (Mamarakhmonov et al., 2016).

Synthesis and Alkylation

Research focused on the synthesis of thieno[3,2-d]pyrimidin-4-ones and their alkylation. This process involved using various reagents to create different functional groups on the compound, highlighting the versatility and potential for chemical modifications (Shestakov et al., 2014).

Synthesis and Cyclizations

A series of 1-aryl substituted dihydro-pyrimidinediones and their analogues were synthesized. The study provided valuable spectral data on the structure of these products, showcasing the diversity of compounds that can be derived from similar chemical structures (Vaickelionienė et al., 2005).

Crystal Structure and Herbicidal Activity

Another study explored the crystal structure and herbicidal activity of a similar compound. This research is significant as it provides insights into the potential agricultural applications of these compounds (Liu et al., 2008).

Antitumor Activity

Some derivatives of thieno[3,2-d]pyrimidine have been evaluated for their antitumor activity. These compounds displayed potent anticancer activity, comparable to standard chemotherapy drugs, on various human cancer cell lines (Hafez et al., 2017).

Polymerization Initiators

These compounds have also been used in the study of polymerization processes. Specifically, yttrium complexes derived from related compounds were investigated for their efficacy as initiators of ε-caprolactone polymerization (Matsuo et al., 2001).

Antidepressant-like Activity

A study on corticotropin-releasing factor type-1 (CRF1) receptor antagonists, including a pyrazolo[2,3-a]pyrimidin derivative, demonstrated antidepressant-like effects in mice. This suggests potential therapeutic applications in the treatment of depression (Nielsen et al., 2004).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[1-[(2,5-dimethylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-[(4-methoxyphenyl)methyl]propanamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 2,5-dimethylbenzylamine, which is then reacted with 2,4-thiophenedicarboxylic anhydride to form the second intermediate, 2,4-dioxothieno[3,2-d]pyrimidine-3-carboxylic acid. This intermediate is then coupled with N-(4-methoxyphenyl)methyl-3-bromopropanamide to form the final product.", "Starting Materials": [ "2,5-dimethylbenzylamine", "2,4-thiophenedicarboxylic anhydride", "N-(4-methoxyphenyl)methyl-3-bromopropanamide" ], "Reaction": [ "Step 1: Synthesis of 2,4-dioxothieno[3,2-d]pyrimidine-3-carboxylic acid", "2,5-dimethylbenzylamine is dissolved in dry THF and cooled to 0°C. To this, 2,4-thiophenedicarboxylic anhydride is added slowly with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for 24 hours. The resulting solid is filtered and washed with cold THF to yield 2,4-dioxothieno[3,2-d]pyrimidine-3-carboxylic acid.", "Step 2: Synthesis of 3-(2,4-dioxothieno[3,2-d]pyrimidin-3-yl)-N-(4-methoxyphenyl)methylpropanamide", "2,4-dioxothieno[3,2-d]pyrimidine-3-carboxylic acid is dissolved in dry DMF and cooled to 0°C. To this, N-(4-methoxyphenyl)methyl-3-bromopropanamide and K2CO3 are added and the reaction mixture is stirred for 24 hours. The resulting mixture is then poured into water and extracted with ethyl acetate. The organic layer is dried over MgSO4 and concentrated under reduced pressure to yield the final product, 3-(2,4-dioxothieno[3,2-d]pyrimidin-3-yl)-N-(4-methoxyphenyl)methylpropanamide." ] } | |

| 866015-84-1 | |

Fórmula molecular |

C26H27N3O4S |

Peso molecular |

477.58 |

Nombre IUPAC |

3-[1-[(2,5-dimethylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-[(4-methoxyphenyl)methyl]propanamide |

InChI |

InChI=1S/C26H27N3O4S/c1-17-4-5-18(2)20(14-17)16-29-22-11-13-34-24(22)25(31)28(26(29)32)12-10-23(30)27-15-19-6-8-21(33-3)9-7-19/h4-9,11,13-14H,10,12,15-16H2,1-3H3,(H,27,30) |

Clave InChI |

HWTGSYGWEOJAET-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)C)CN2C3=C(C(=O)N(C2=O)CCC(=O)NCC4=CC=C(C=C4)OC)SC=C3 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-2-naphthamide hydrochloride](/img/structure/B2637703.png)

![10,11-dimethoxy-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-9-one](/img/structure/B2637708.png)

![3,5-dichloro-N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2637710.png)

![1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl(4-(thiophen-3-yl)phenyl)methanone](/img/structure/B2637718.png)

![Ethyl 5-acetyl-2-amino-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylate](/img/structure/B2637719.png)

![(Z)-3-(2-methoxyethyl)-5-((2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2637722.png)